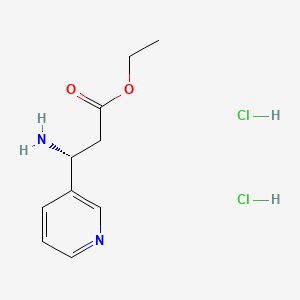

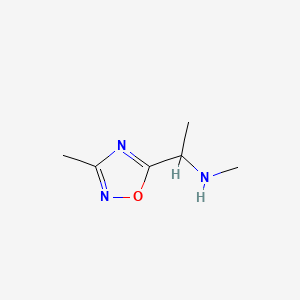

(S)-2-Isopropylmorpholine

Vue d'ensemble

Description

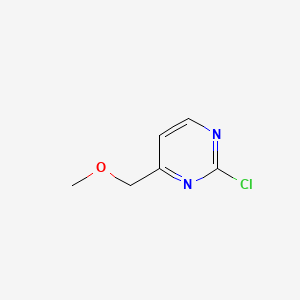

-2-Isopropylmorpholine (IPM) is an organic compound belonging to the morpholine family of compounds. It is a colorless, odorless, and slightly viscous liquid with a molecular formula of C5H11NO. IPM has a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. IPM is used as a reagent and solvent in organic synthesis, as a buffering agent in analytical chemistry, and as a stabilizer in biochemistry. It is also used as a fuel additive in some countries.

Applications De Recherche Scientifique

Material Science and Adsorption

Adsorption Studies : Kaolin, a clay mineral, has been extensively studied for its adsorption properties, particularly in removing toxic dyes from water. Studies have demonstrated kaolin's effectiveness in adsorbing cationic dyes such as crystal violet and brilliant green, highlighting its potential for environmental cleanup and water purification (Nandi, Goswami, & Purkait, 2009). Similar studies have shown kaolin's capacity to remove heavy metals and pharmaceuticals from aqueous solutions, making it a valuable material for addressing water pollution (Lawal, Klink, & Ndungu, 2019).

Polymer Science

Polymer Synthesis : Research on the copolymerization of morpholine derivatives with other compounds, such as D,L-lactide, has resulted in biocompatible polymers with potential applications in the biomedical field. For instance, the copolymerization of 3(S)-isopropylmorpholine-2,5-dione and D,L-lactide catalyzed by enzymes has led to polymers with varying compositions, useful for drug delivery and tissue engineering applications (Feng, Klee, & Höcker, 2004).

Catalysis and Chemical Synthesis

Catalysis and Chemical Reactions : The synthesis of Ru(II) complexes with (phosphinomethyl)oxazoline ligands, including derivatives of isopropylmorpholine, has been explored for asymmetric catalytic transfer hydrogenation of ketones. These complexes illustrate the role of isopropylmorpholine derivatives in developing catalysts for stereoselective synthesis, an area of great importance in pharmaceutical manufacturing (Braunstein, Graiff, Naud, Pfaltz, & Tiripicchio, 2000).

Environmental Applications

Environmental Cleanup : The modification of low-cost adsorbents with deep eutectic solvents for removing dyes and pharmaceuticals from water showcases innovative approaches to wastewater treatment. This research underscores the importance of modifying existing materials to enhance their adsorption capacities, thereby offering cost-effective solutions for pollution management (Lawal, Klink, & Ndungu, 2019).

Propriétés

IUPAC Name |

(2S)-2-propan-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBOOEPFXFVICE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718898 | |

| Record name | (2S)-2-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Isopropylmorpholine | |

CAS RN |

1286768-31-7 | |

| Record name | (2S)-2-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.